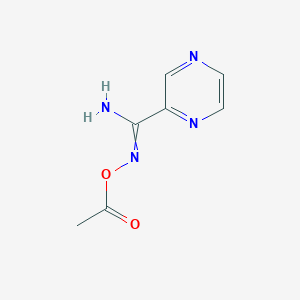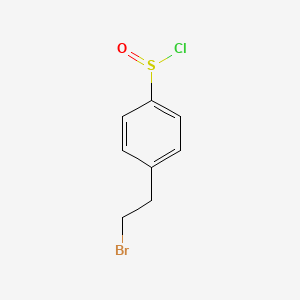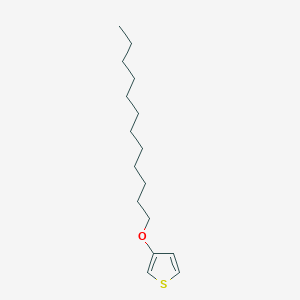
3-(Dodecyloxy)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecyloxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom and four carbon atoms. The compound is distinguished by the presence of a dodecyloxy group attached to the third carbon of the thiophene ring. This structural modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)thiophene typically involves the alkylation of 3-hydroxythiophene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dodecyloxy)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether under inert atmosphere.
Substitution: Bromine, nitric acid; reactions are performed in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
3-(Dodecyloxy)thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Dodecyloxy)thiophene involves its interaction with molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-(Hexyloxy)thiophene
- 3-(Octyloxy)thiophene
- 3-(Decyloxy)thiophene
Comparison: 3-(Dodecyloxy)thiophene is unique due to its longer alkyl chain, which imparts greater hydrophobicity and influences its solubility, melting point, and interaction with other molecules. Compared to its shorter-chain analogs, this compound exhibits enhanced stability and performance in electronic applications .
Propriétés
Numéro CAS |
120621-18-3 |
|---|---|
Formule moléculaire |
C16H28OS |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
3-dodecoxythiophene |
InChI |
InChI=1S/C16H28OS/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-12-14-18-15-16/h12,14-15H,2-11,13H2,1H3 |
Clé InChI |
HQKVUWMATDWFJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
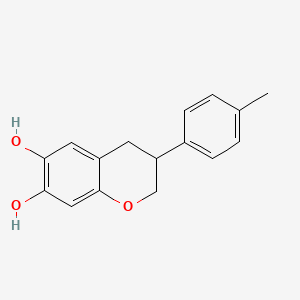
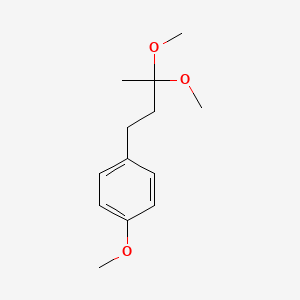
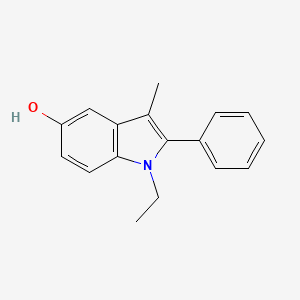
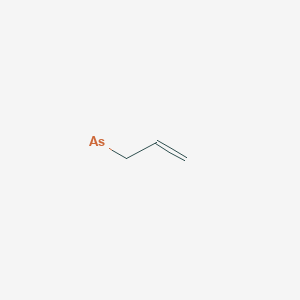

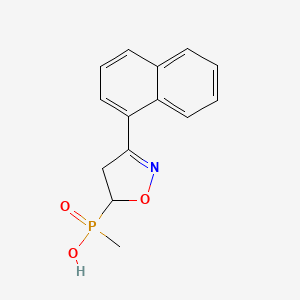

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
